4-Pentylphenyl 4-methylbenzoate finds use in proteomics research, particularly for protein interaction studies. One application involves its use in a technique called Biotinylation by Tag Extension (BTE) []. This technique utilizes enzymatic ligation to attach a biotin moiety to a specific protein of interest. 4-Pentylphenyl 4-methylbenzoate acts as a substrate for the enzyme TEV protease, which cleaves the molecule only in the presence of the desired protein interaction partner []. This allows researchers to identify and isolate protein-protein interactions with high specificity.
Studies suggest 4-Pentylphenyl 4-methylbenzoate may serve as a surrogate for analyzing the potency of medical marijuana products containing Tetrahydrocannabinol (THC) []. The rationale behind this application lies in the structural similarity between 4-Pentylphenyl 4-methylbenzoate and certain THC metabolites. By measuring the concentration of the surrogate molecule, researchers might be able to indirectly estimate the THC content in a sample []. However, further research is needed to validate this approach and establish its accuracy for quantifying THC levels.
4-Pentylphenyl 4-methylbenzoate, with the chemical formula C₁₉H₂₂O₂ and CAS number 50649-59-7, is classified as a nematic liquid crystal. This compound features a phenyl ester structure where a 4-pentylphenyl group is esterified to 4-methylbenzoic acid. It appears as a white powder or crystalline solid and has a melting point ranging from 34.0 to 38.0 °C. The compound is notable for its high purity, typically exceeding 98% .
As an ester, 4-pentylphenyl 4-methylbenzoate can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding alcohol (4-pentylphenol) and carboxylic acid (4-methylbenzoic acid). Additionally, it can participate in transesterification reactions, where it may react with different alcohols under catalytic conditions to form new esters.
Research indicates that 4-pentylphenyl 4-methylbenzoate exhibits potential biological activity, particularly in the context of medical applications. It has been used as a matrix for analyzing the potency of medical marijuana products, suggesting its utility in pharmacological studies . Furthermore, it has been noted for its environmental impact, being classified as very toxic to aquatic life with long-lasting effects .
The synthesis of 4-pentylphenyl 4-methylbenzoate typically involves the esterification reaction between 4-pentylphenol and 4-methylbenzoic acid. This process can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction generally proceeds as follows:
The primary applications of 4-pentylphenyl 4-methylbenzoate include:
Studies on interaction properties indicate that this compound may interact with various biological systems, particularly in relation to its role as a matrix for drug analysis. Its solubility and partitioning behavior are crucial for understanding its interactions within biological environments . The compound's potential effects on cytochrome P450 enzymes suggest it could influence drug metabolism .
Several compounds share structural similarities with 4-pentylphenyl 4-methylbenzoate, including:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Pentylphenyl 4-methoxybenzoate | 50649-59-8 | Contains an additional methoxy group |
Phenyl benzoate | 93-99-2 | Simple ester structure without alkyl chain |
Octyloxyphenyl benzoate | 104-74-9 | Longer alkyl chain enhancing solubility |
The uniqueness of 4-pentylphenyl 4-methylbenzoate lies in its specific combination of functional groups that confer both liquid crystalline properties and potential biological activity. Its application in LCD technology coupled with its role in pharmaceutical analysis sets it apart from other similar compounds.
Environmental Hazard